1-Bromo-3-nitro-5-propoxybenzene
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Overview
Description
1-Bromo-3-nitro-5-propoxybenzene is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a nitro group, and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-nitro-5-propoxybenzene can be synthesized through a multi-step process involving the bromination, nitration, and propoxylation of benzene derivatives. One common method involves the bromination of nitrobenzene using bromine in the presence of a catalyst such as iron powder. The reaction is typically carried out in an organic solvent like acetic acid at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. The bromination step is often performed using 5,5-dimethyl-1,3-dibromohydantoin in sulfuric acid, followed by nitration with a mixture of nitric and sulfuric acids. The final propoxylation step involves the reaction of the intermediate product with propyl alcohol under basic conditions .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-nitro-5-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The propoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium
Major Products
Substitution: Various substituted benzene derivatives.
Reduction: 1-Bromo-3-amino-5-propoxybenzene.
Oxidation: 1-Bromo-3-nitro-5-carboxybenzene
Scientific Research Applications
1-Bromo-3-nitro-5-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-nitro-5-propoxybenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-nitrobenzene: Lacks the propoxy group, making it less hydrophobic.
1-Bromo-4-nitrobenzene: Has the nitro group in a different position, affecting its reactivity.
1-Fluoro-3-nitrobenzene: Contains a fluorine atom instead of bromine, altering its chemical properties .
Uniqueness
1-Bromo-3-nitro-5-propoxybenzene is unique due to the presence of the propoxy group, which increases its hydrophobicity and influences its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-bromo-3-nitro-5-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-2-3-14-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKORDRBSFVTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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